

What is Rapamycin-d3 and its primary use in research?

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Compound of Interest		
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Rapamycin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Rapamycin-d3**, its core applications in research, and detailed methodologies for its use. **Rapamycin-d3**, a deuterated isotopologue of Rapamycin (also known as Sirolimus), serves as a critical tool in the precise quantification of Rapamycin in complex biological matrices. Its primary application lies in its use as an internal standard for chromatographic and mass spectrometric techniques, ensuring accuracy and reproducibility in pharmacokinetic and therapeutic drug monitoring studies.

Core Concepts: The Role of Rapamycin-d3 in Quantitative Analysis

Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate growth, proliferation, and survival.[1][2][3] Its immunosuppressive properties have led to its widespread use in preventing organ transplant rejection.[4] Given its narrow therapeutic window, precise measurement of Rapamycin concentrations in patient samples, typically whole blood, is paramount.

This is where **Rapamycin-d3** plays a pivotal role. As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to Rapamycin.[5] When added to a



biological sample, it co-elutes with the analyte of interest during chromatography and is co-ionized in the mass spectrometer. The key difference lies in its mass-to-charge ratio (m/z), which is slightly higher due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can accurately quantify the concentration of Rapamycin, compensating for variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like **Rapamycin-d3** is considered the gold standard for quantitative mass spectrometry.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for **Rapamycin-d3** and its application in validated LC-MS/MS methods for Rapamycin quantification.

Table 1: Physicochemical Properties of Rapamycin-d3

Property	Value	Source
Molecular Formula	C51H76D3NO13	[7][8]
Molecular Weight	917.19 g/mol	[1][9]
CAS Number	392711-19-2	[3][7]
Appearance	White to off-white solid	N/A
Storage Temperature	-20°C	[9]

Table 2: Summary of Validated LC-MS/MS Method Parameters for Rapamycin Quantification using **Rapamycin-d3**



Parameter	Reported Values	Source
Linearity Range	0.1 - 100 ng/mL (porcine whole blood) 0.5 - 49.2 ng/mL (human whole blood) 2.3 - 1000.0 ng/mL (rabbit ocular matrix)	[10][11][12]
Lower Limit of Quantification (LLOQ)	0.1 ng/mL (porcine whole blood) 0.5 ng/mL (human whole blood) 2.3 ng/mL (rabbit ocular matrix)	[10][11][12]
Intra-assay Precision (CV%)	0.9 - 14.7%	[11]
Inter-assay Precision (CV%)	2.5 - 12.5% 2.7 - 5.7%	[5][11]
Accuracy	89 - 138% 90 - 113%	[11]
Recovery	76.6 - 84%	[11]

Experimental Protocols

Protocol 1: Sample Preparation from Whole Blood for LC-MS/MS Analysis

This protocol outlines a common protein precipitation method for extracting Rapamycin from whole blood samples.

Materials:

- Whole blood sample
- Rapamycin-d3 internal standard working solution (in methanol)
- Zinc sulfate solution (0.1 M)
- Methanol/Acetonitrile solution (e.g., 20/80 v/v)
- Microcentrifuge tubes



- Vortex mixer
- Centrifuge
- 96-well plate (optional, for high-throughput analysis)
- Nitrogen evaporator (optional)

Methodology:

- To 50-100 μL of whole blood in a microcentrifuge tube, add an equal volume of the Rapamycin-d3 internal standard working solution.[13]
- Add a protein precipitating agent. A common approach is to add a solution of zinc sulfate followed by a methanol/acetonitrile mixture.[13][14] For example, add 120 μL of 0.1 M ZnSO₄, vortex, and then add 200 μL of the internal standard in methanol.[13]
- Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation and mixing.
- Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[14]
- Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.[15]
- (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 20/80 v/v acetonitrile/water).[15]

Protocol 2: LC-MS/MS Parameters for Rapamycin Quantification

This section provides typical starting parameters for developing an LC-MS/MS method for Rapamycin quantification. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC):



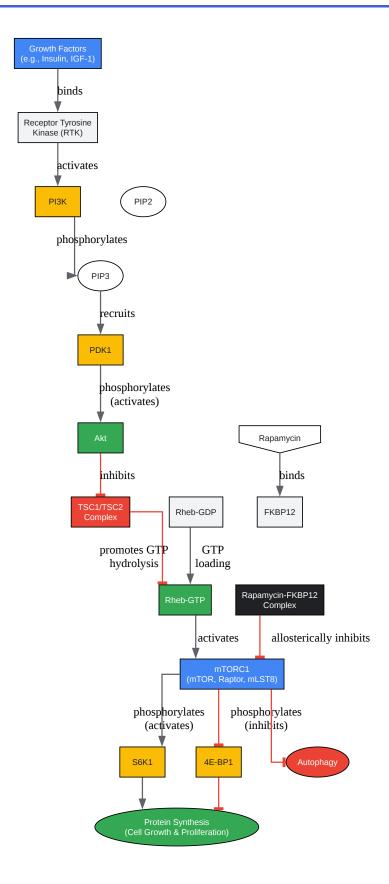
- Column: C18 reversed-phase column (e.g., Zorbax SB-C18, YMC ODS-AQ)[10]
- Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate[8]
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 2 mM ammonium acetate[8]
- Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute Rapamycin.
- Flow Rate: 0.2 0.5 mL/min
- Injection Volume: 5 20 μL
- Column Temperature: 40 50°C[12]

Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode[12]
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Rapamycin (Analyte): The ammonium adduct [M+NH₄]⁺ at m/z 931.6 is often monitored, with a product ion around m/z 864.6.[5] Another common adduct is the sodium adduct [M+Na]⁺ at m/z 936.6, with a product ion around m/z 409.3.[12]
 - Rapamycin-d3 (Internal Standard): The corresponding deuterated parent and product ions will be monitored (e.g., for the ammonium adduct, m/z 934.6 → product ion).
- Ion Source Temperature: 350 400°C[11][12]
- IonSpray Voltage: 5500 V[11]

Visualizations Signaling Pathway



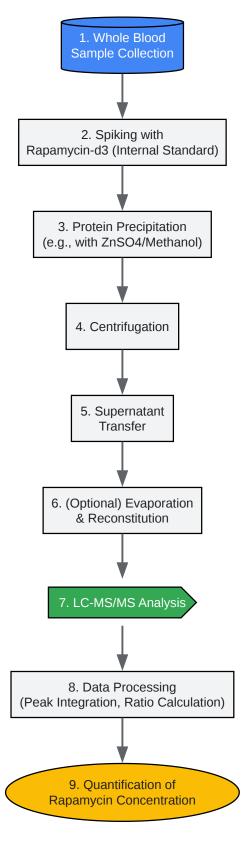


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Caption: The mTOR Signaling Pathway and the inhibitory action of Rapamycin.



Experimental Workflow



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